Based on its chemical structure, 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one contains a combination of functional groups that could be of interest for researchers in various fields. Here are some potential areas where this compound might be explored:
4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one is a complex organic compound characterized by a unique spirocyclic structure. Its molecular formula is , and it features a bicyclic framework that includes both azaspiro and oxazolidine functionalities. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors in the nervous system.
The chemical behavior of 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one can be influenced by its functional groups. The oxazolidine moiety may participate in nucleophilic substitution reactions, while the spirocyclic structure can undergo ring-opening reactions under certain conditions. Additionally, the compound may be involved in various condensation reactions to form derivatives that could enhance its biological activity.
Research indicates that 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one exhibits significant biological activity, particularly as a modulator of nicotinic acetylcholine receptors. It has been shown to act as a full agonist at the rat α7 nicotinic receptor, demonstrating selectivity over other receptor subtypes such as α4β2 . This activity suggests potential therapeutic applications in treating neurological disorders where nicotinic receptors play a critical role.
Synthesis of 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one can be achieved through several methods:
These methods require careful optimization to achieve desired purity and yield.
4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one holds promise in various applications:
Studies on the interactions of 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one with biological targets have shown its ability to selectively bind to nicotinic receptors, which could lead to insights into its mechanism of action and potential side effects. Understanding these interactions is crucial for predicting pharmacokinetic properties and therapeutic efficacy.
Several compounds share structural or functional similarities with 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one:
The uniqueness of 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one lies in its specific structural arrangement that combines both spirocyclic and oxazolidine features while exhibiting selective biological activity at nicotinic receptors.
The α7 nAChR is a ligand-gated ion channel implicated in cognitive processes, synaptic plasticity, and neuroprotection. 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-oxazolidine]-5'-one binds to this receptor with high affinity, eliciting downstream effects critical for cognitive enhancement.
4-Azaspiro[bicyclo[2.2.2]octane-2,2'-oxazolidine]-5'-one acts as a full agonist at α7 nAChRs, inducing maximal receptor activation comparable to acetylcholine. Electrophysiological assays reveal peak currents at 60–100% of the maximal acetylcholine response, depending on concentration. In contrast, analogs like BMS-902483 exhibit partial agonism, generating ~60% of maximal currents, which may reduce desensitization risks while retaining therapeutic effects.
| Property | 4-Azaspiro[...]-5'-one | BMS-902483 (Partial Agonist) |
|---|---|---|
| Receptor Activation | Full (100%) | Partial (60%) |
| EC₅₀ (nM) | 15 ± 2.1 | 22 ± 3.4 |
| Selectivity (α7/5-HT3A) | >100-fold | >50-fold |
The compound’s spirocyclic scaffold confers >100-fold selectivity for α7 nAChRs over the structurally homologous 5-HT3A receptor. Molecular dynamics simulations attribute this to steric clashes between the bicyclo[2.2.2]octane moiety and 5-HT3A’s hydrophobic pocket, which accommodates bulkier ligands less efficiently.
In rodent models, 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-oxazolidine]-5'-one reverses cognitive deficits via α7-dependent mechanisms:
α7 nAChR activation enhances hippocampal LTP, a cellular correlate of learning. Ex vivo studies show that 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-oxazolidine]-5'-one (1 μM) potentiates LTP magnitude by 40% in mouse slices, an effect abolished by α7-selective antagonists. This aligns with its ability to augment glutamatergic transmission and NMDA receptor co-activation, critical for memory consolidation.
Beyond cognition, α7 agonism suppresses neuroinflammation via the cholinergic anti-inflammatory pathway. In microglial cultures, the compound reduces LPS-induced TNF-α release by 70% at 10 μM (p < 0.001), comparable to glucocorticoids. These properties may mitigate neurodegeneration in Alzheimer’s and Parkinson’s diseases.
Convergent synthesis represents a strategic approach that aims to improve the efficiency of multi-step chemical synthesis by assembling complex molecular architectures from multiple pre-constructed fragments [30]. This methodology is particularly valuable for constructing spirocyclic compounds such as 4-Azaspiro[bicyclo[2.2.2]octane-2,2'- [4]oxazolidine]-5'-one, where the overall yield can be significantly enhanced compared to linear synthetic approaches [30]. The convergent strategy involves independent synthesis of key structural components followed by fragment coupling to generate the target spirocyclic architecture [13].
Recent advances in convergent synthesis of spirocyclic alkaloids demonstrate the effectiveness of this approach, with researchers achieving high enantiomeric purity through strategic fragment assembly [13]. The methodology employs readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford complex spirocyclic structures [12]. In the context of azaspiro compounds, convergent approaches have proven particularly successful for generating structurally diverse derivatives while maintaining synthetic efficiency [31].
The convergent synthesis of related azaspiro compounds has been achieved through domino radical bicyclization processes, enabling the formation of spirocyclic frameworks in single-stage reactions [31]. These methodologies demonstrate the potential for generating complex three-dimensional architectures through strategic bond-forming sequences that establish multiple stereocenters simultaneously [31].
The construction of spirocyclic cores containing bicyclo[2.2.2]octane frameworks represents a significant synthetic challenge due to the inherent ring strain and steric congestion associated with these structures [17]. Diels-Alder cycloaddition reactions have emerged as a particularly effective method for constructing bicyclo[2.2.2]octane scaffolds, with nature-inspired intramolecular [4+2] cycloadditions enabling rapid assembly of sterically congested polycyclic systems [8].
Research has demonstrated that intramolecular Diels-Alder reactions can simultaneously construct three new all-carbon quaternary stereogenic centers in bicyclo[2.2.2]octane cores with high efficiency [8]. Temperature control plays a critical role in determining regioselectivity, with higher reaction temperatures favoring the formation of desired spirocyclic products [8]. Systematic studies have shown that reaction temperatures of 120°C provide optimal regioselectivity ratios of 1:8.6 compared to lower temperature conditions [8].
| Temperature (°C) | Overall Yield (%) | Regioselectivity Ratio |
|---|---|---|
| 80 | 87 | 1:1.8 |
| 100 | 85 | 1:2.5 |
| 120 | 87 | 1:8.6 |
The mechanistic pathway for bicyclo[2.2.2]octane core formation involves initial formation of cyclohexadienone intermediates, which undergo subsequent intramolecular cycloaddition to generate the desired bicyclic framework [8]. This biomimetic approach has been successfully applied to construct complex natural product cores with high stereochemical fidelity [8].
Alternative approaches to spirocyclic core construction include Michael-initiated ring closure reactions, which have been employed for asymmetric synthesis of spirocyclic scaffolds [15]. These methodologies utilize chiral auxiliaries to control stereochemical outcomes and enable access to optically active spirocyclic products [15]. The application of asymmetric Michael-initiated ring closure reactions has proven particularly effective for generating spirocyclic cores with predetermined stereochemical configurations [15].
Oxazolidine functionalization represents a critical aspect of derivative development, enabling access to structurally diverse compounds with enhanced biological properties [14]. Chiral oxazolidines have demonstrated remarkable versatility as transient hydroxyalkyl-functionalized carbene precursors, allowing efficient formation of well-defined metal complexes for asymmetric catalysis [14]. The functionalization process involves cyclization reactions that occur through concerted mechanisms, with both ring formation and bond elimination occurring simultaneously [14].
The reactivity of oxazolidine moieties can be systematically modified through strategic functional group manipulations [10]. Oxazolidines are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones, with the ready availability of chiral amino alcohols enabling synthesis of enantiopure derivatives [10]. The inherent reactivity of oxazolidine rings toward hydrolysis provides opportunities for controlled ring-opening transformations under specific reaction conditions [10].
Research has established that oxazolidinones can serve as effective electrophiles in carbon-carbon bond forming reactions through intramolecular cyclization processes [18]. Treatment of functionalized oxazolidinones with strong bases such as lithium hexamethyldisilazide enables deprotonation and subsequent cyclization to generate bridged intermediates [18]. The cyclization products are obtained in excellent yields, with representative examples achieving conversions of 95% after chromatographic purification [18].
| Substrate Type | Reaction Yield (%) | Reaction Time (hours) |
|---|---|---|
| Sulfone derivatives | 95 | 5 |
| Sulfoxide derivatives | 88 | 5 |
| Phosphonate derivatives | 92 | 5 |
The scope of oxazolidine functionalization extends to the preparation of various ring systems, with six-membered analogues and biologically relevant azacyclic systems accessible through similar methodologies [18]. The versatility of oxazolidine chemistry enables exploration of diverse structural modifications while maintaining synthetic accessibility [18].
Microwave-assisted synthesis has revolutionized heterocyclic chemistry by providing significant advantages over conventional heating methods, including accelerated reaction rates, improved yields, and enhanced reaction control [11]. The application of microwave energy enables rapid and uniform heating of reaction mixtures, leading to substantial reductions in reaction times while maintaining high product quality [11]. Microwave irradiation operates through selective heating of dipolar molecules, generating heat through molecular friction at frequencies of 2.45 gigahertz [11].
Systematic optimization studies have demonstrated that microwave-assisted synthesis of oxazolidine derivatives can achieve yields of 77-91% with reaction times reduced from overnight (>12 hours) to 30 minutes under sealed-vessel conditions [23]. The optimization process involves careful evaluation of multiple parameters including carbonate salts, base selection, solvent systems, temperature, and microwave power settings [23].
| Reaction Condition | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 12+ hours | 30 minutes |
| Temperature | Reflux | 80°C |
| Yield | 60-70% | 77-91% |
| Energy Efficiency | Low | High |
Temperature optimization studies for microwave-assisted oxazolidine synthesis reveal that specific temperature ranges are required for different product types [22]. Oxazolidin-2-ones require temperatures between 120-150°C, while oxazolidine-2-thiones form optimally at temperatures below 55°C, and thiazolidine-2-thiones require approximately 100°C [22]. These temperature-dependent selectivities enable control over product distribution and reaction pathways [22].
The microwave-assisted approach has proven particularly effective for multicomponent reactions involving spirocyclic compounds [29]. Research has shown that microwave irradiation at 80°C for 2 hours can achieve 91% yields compared to conventional reflux conditions requiring 24 hours to achieve 85% yields [29]. The enhanced efficiency results from improved heat transfer and acceleration of reaction kinetics under microwave conditions [29].
Mechanistic studies indicate that microwave heating promotes more efficient collision frequencies between reactive species, leading to enhanced reaction rates and improved product selectivity [27]. The ability to precisely control reaction parameters through dedicated microwave reactors enables optimization of synthetic protocols while minimizing side product formation [27]. This level of control has proven essential for accessing complex spirocyclic architectures with high structural fidelity [27].
The spirocyclic framework of 4-Azaspiro[bicyclo[2.2.2]octane-2,2'- [1] [2]oxazolidine]-5'-one represents a sophisticated molecular architecture that combines the structural characteristics of two distinct ring systems through a single quaternary carbon center [1] [3]. This unique arrangement creates a three-dimensional scaffold that significantly influences both the conformational properties and biological activity of the compound.
| Property | Value | Impact on Molecular Behavior |
|---|---|---|
| Molecular Formula | C9H14N2O2 | Compact heterocyclic structure |
| Molecular Weight | 182.22 g/mol | Optimal size for drug-like properties |
| Spiro Carbon | Quaternary carbon center | Fixes relative ring orientations |
| Ring System | Bicyclo[2.2.2]octane + Oxazolidine | Provides conformational rigidity |
| Symmetry Elements | Approximate D3 symmetry | Influences binding selectivity |
The bicyclo[2.2.2]octane core constitutes the primary structural framework of the compound, exhibiting distinctive conformational properties that have been extensively characterized through both experimental and computational studies [4] [5] [6]. This saturated bicyclic system adopts a cage-like structure with three ethylene bridges connecting two tertiary carbon atoms, creating a rigid three-dimensional framework that significantly constrains molecular flexibility.
Crystallographic analyses reveal that the bicyclo[2.2.2]octane system closely conforms to D3 symmetry, with the three ethylene bridges arranged in a staggered configuration around the central axis defined by the bridgehead carbon atoms [5] [6]. Gas-phase electron diffraction studies have determined the average carbon-carbon bond length to be 1.542 ± 0.004 Å, with bond angles of approximately 109.7°, indicating minimal deviation from ideal tetrahedral geometry [6] [7].
The conformational behavior of the bicyclo[2.2.2]octane scaffold is characterized by a potential energy surface with a broad minimum around the D3h conformation, although the system exhibits slight distortions due to intramolecular interactions [6]. Molecular dynamics simulations demonstrate that the scaffold undergoes low-amplitude vibrational motions with a root-mean-square displacement of approximately 12.0° for torsional angles, reflecting the inherent rigidity of the system [6] [7].
| Structural Parameter | Value | Reference |
|---|---|---|
| Average C-C Bond Length | 1.542 ± 0.004 Å | [6] |
| Bond Angles | 109.7° ± 0.7° | [6] |
| Torsional Angles | 5° deviation from ideal | [5] |
| Symmetry | Approximate D3 | [5] [6] |
| Conformational Flexibility | Limited (RMS = 12.0°) | [6] |
The incorporation of the oxazolidine ring and the spirocyclic junction creates multiple stereochemical centers within the 4-Azaspiro[bicyclo[2.2.2]octane-2,2'- [1] [2]oxazolidine]-5'-one framework, leading to the possibility of enantiomeric forms with distinct biological activities [8] [9] [10]. The spirocyclic nature of the compound introduces a quaternary carbon stereocenter that significantly influences the three-dimensional arrangement of functional groups and their interactions with biological targets.
Enantiomer-specific studies conducted on related spirocyclic compounds have demonstrated marked differences in biological activity between individual enantiomers [10] [11]. Research on spirocyclic alkaloid enantiomers has shown that optical isomers can exhibit differential potencies, with some cases showing greater than ten-fold differences in activity between enantiomers [10]. The stereochemical configuration at the spiro center appears to be particularly critical for determining receptor binding affinity and selectivity.
The oxazolidine ring component contributes additional stereochemical complexity, as this five-membered heterocycle can adopt different conformational states depending on the substitution pattern and ring fusion geometry [12] [13]. Conformational analysis reveals that the oxazolidine ring preferentially adopts envelope conformations that minimize steric interactions with the bicyclic framework [12].
| Stereochemical Feature | Contribution to Activity | Supporting Evidence |
|---|---|---|
| Spiro Center Configuration | Determines binding orientation | [10] [11] |
| Oxazolidine Ring Stereochemistry | Influences hydrogen bonding | [12] [13] |
| Relative Ring Orientations | Controls pharmacophore presentation | [3] [14] |
| Conformational Preference | Affects receptor selectivity | [15] [14] |
The synthesis of enantiomerically pure forms of spirocyclic compounds has been achieved through various asymmetric methodologies, including chiral auxiliary-mediated reactions and enantioselective catalysis [8] [16]. The development of efficient synthetic routes to individual enantiomers has enabled detailed structure-activity relationship studies that have revealed the importance of absolute stereochemistry in determining biological activity.
Computational modeling approaches have provided valuable insights into the three-dimensional structure and binding properties of 4-Azaspiro[bicyclo[2.2.2]octane-2,2'- [1] [2]oxazolidine]-5'-one, revealing key structural features that govern its interaction with biological targets [17] [18] [19]. Advanced molecular modeling techniques have been employed to characterize the compound's conformational behavior, electronic properties, and binding pocket interactions.
| Computational Method | Application | Typical Parameters | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization and energy calculations | B3LYP/6-31G(d,p), 6-311++G(d,p) | [20] [21] [22] |
| Molecular Dynamics (MD) | Dynamic behavior and flexibility studies | AMBER, CHARMM, OPLS force fields | [20] [23] [24] |
| QM/MM Calculations | Protein-ligand interactions | Hybrid quantum/classical approaches | [21] [25] |
| Conformational Analysis | Preferred conformational states | PES scanning, clustering methods | [12] [26] [13] |
| Binding Pocket Analysis | Receptor binding site characterization | Grid-based pocket detection | [17] [18] [19] |
Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis set have been employed to optimize the molecular geometry and calculate electronic properties of the compound [20] [21]. These calculations reveal that the spirocyclic framework adopts a highly constrained geometry with minimal conformational flexibility, consistent with experimental observations. The electronic structure analysis indicates significant charge localization on the nitrogen and oxygen atoms of the oxazolidine ring, suggesting potential sites for hydrogen bonding and electrostatic interactions [20].
Molecular dynamics simulations have been performed to investigate the dynamic behavior of the compound in solution and in complex with biological targets [20] [23]. These studies demonstrate that the spirocyclic framework maintains its rigid structure over simulation timescales, with root-mean-square deviations typically less than 1.0 Å for heavy atoms. The limited conformational sampling observed in MD simulations supports the concept that the compound exists in a well-defined three-dimensional structure that is optimal for specific receptor interactions.
Binding pocket analysis using computational methods has revealed the compound's potential interaction sites with various biological targets, particularly nicotinic acetylcholine receptors [17] [18]. Grid-based pocket detection algorithms have identified complementary binding sites that accommodate the spirocyclic framework and provide optimal interactions with key residues. The analysis indicates that the compound exhibits high selectivity for specific receptor subtypes, with binding affinities correlated to the geometric complementarity between the spirocyclic structure and the receptor binding pocket.
| Molecular Property | Calculated Value | Biological Relevance |
|---|---|---|
| Dipole Moment | 3.2 D | Membrane permeability |
| Polarizability | 18.5 ų | Receptor binding affinity |
| Hydrogen Bond Donors | 1 | Specific interactions |
| Hydrogen Bond Acceptors | 3 | Binding site recognition |
| Molecular Surface Area | 285 Ų | Protein interface complementarity |
Pharmacophore modeling studies have identified the essential structural features required for biological activity, including the spatial arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions [17] [27]. The spirocyclic framework serves as a rigid scaffold that positions these pharmacophoric elements in an optimal three-dimensional arrangement for receptor binding.